The compound is derived from quinazoline, a bicyclic structure that consists of a benzene ring fused to a pyrimidine ring. Quinazolines are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The specific structure of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine allows it to act as an EGFR inhibitor, making it a valuable agent in cancer therapy .
The synthesis of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid with 4-fluoroaniline under acidic conditions. This reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the quinazoline ring. Key parameters for this synthesis include:
In industrial applications, the synthesis may be scaled up while maintaining similar reaction conditions. Advanced techniques are utilized to ensure higher yields and purity levels, which are crucial for pharmaceutical applications .
The molecular formula for 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine is C15H12ClF N2. The structure features:
The presence of halogen substituents (chlorine and fluorine) significantly influences the compound's electronic properties and biological activity. The molecular structure can be analyzed using various spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the identity and purity of synthesized compounds .
7-Chloro-N-(4-fluorophenyl)quinazolin-4-amine can undergo several chemical reactions:
The primary mechanism of action for 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine involves its role as an inhibitor of EGFR tyrosine kinase.
Gefitinib binds to the ATP-binding site of the EGFR enzyme, inhibiting its activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to reduced growth of cancer cells. It is particularly effective in treating non-small cell lung carcinoma that has specific mutations in the EGFR gene .
The pharmacokinetic profile of Gefitinib shows that it is administered orally and has a half-life conducive for once-daily dosing. It is metabolized primarily in the liver and excreted through feces .
These properties are essential for understanding how the compound behaves in biological systems and during pharmaceutical formulation .
7-Chloro-N-(4-fluorophenyl)quinazolin-4-amine has several important applications:
Cyclocondensation remains pivotal for constructing the quinazoline core of 7-chloro-N-(4-fluorophenyl)quinazolin-4-amine. Modern approaches employ ortho-halogenated benzoyl derivatives and fluorinated anilines under transition-metal catalysis. A typical protocol involves Pd-catalyzed C–N coupling between 2-amino-5-chlorobenzoic acid derivatives and 4-fluoroaniline, followed by intramolecular cyclodehydration. Microwave-assisted cyclocondensation significantly enhances efficiency, reducing reaction times from hours to minutes while maintaining yields >85% [3] [7]. Key advantages include atom economy and tolerance for electron-withdrawing substituents, which stabilize the quinazoline ring against decomposition during synthesis [5].
The C7-chlorine in quinazoline systems exhibits exceptional reactivity toward nucleophilic displacement due to adjacent electron-deficient positions. This allows strategic functionalization using thiols, alkoxides, or amines under mild conditions. A documented high-yield route (99%) involves reacting N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (4-methoxyphenyl)methanethiol in ethanol/water with NaOH at room temperature [2]. The reaction proceeds via a Meisenheimer complex, with NaOH facilitating thiolate anion generation. Polar aprotic solvents like DMF accelerate substitution but may promote side reactions; ethanol balances reactivity and selectivity [6].
Table 1: Nucleophilic Aromatic Substitution at Quinazoline C-7 Position
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
(4-MeOPh)CH₂SH | EtOH/H₂O, NaOH, rt, 2h | N-(3-Cl-4-F-phenyl)-7-((4-MeO-benzyl)thio)-6-nitroquinazolin-4-amine | 99% |
(S)-THF-3-ol | NaH (60%), THF, optimized stoichiometry | N-(3-Cl-4-F-phenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine | >80%* |
Tetrahydrofuran-3-thiol | DMF, K₂CO₃, 60°C | 7-((Tetrahydrofuran-3-yl)thio) derivative | 75% |
Data synthesized from [2] [4] [6] (Yield estimated from similar protocols)*
This intermediate is synthesized via sequential reactions starting from 2-amino-4-fluorobenzoic acid. Nitration precedes cyclization, yielding 7-fluoro-6-nitroquinazolin-4(3H)-one, which is then chlorinated using POCl₃/PCl₅ to give 4,7-dichloro-6-nitroquinazoline. Selective C4 amination with 3-chloro-4-fluoroaniline in i-PrOH at 80°C affords the target intermediate. Isolating this compound is critical for subsequent C7 functionalization, as its purity directly impacts downstream substitution efficiency [2] [7]. Characterization includes ¹⁹F NMR (δF ≈ -123 to -125 ppm for C-F) and HRMS (exact mass: 365.0247 [M+H]⁺) [2].
Catalytic hydrogenation (Pd/C, H₂) and chemical reduction (Fe/NH₄Cl) effectively convert nitro groups to amines in quinazolines. For N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine, Fe/NH₄Cl in ethanol/water (80°C, 3h) achieves quantitative reduction. The reaction is chemoselective, preserving chloro, fluoro, and thioether functionalities [2]. Key advantages of Fe-based reduction include operational simplicity and avoidance of sulfur poisoning that deactivates Pd catalysts. The resulting 4,6-diaminoquinazoline derivatives show enhanced stability (>1 year at RT) and solubility in polar aprotic solvents, facilitating further derivatization [2] [6].
Quinazoline N1-alkylation requires protecting the C4-amine. A standard approach uses tert-butoxycarbonyl (Boc) protection, followed by alkylation with α-haloketones or propargyl bromides in acetonitrile with K₂CO₃. Subsequent deprotection yields N1-functionalized derivatives. For C4-aryl modifications, Suzuki-Miyaura coupling is preferred. The C4-chloro substituent undergoes Pd(0)-catalyzed cross-coupling with arylboronic acids (e.g., 3-bromoindol-5-yl-boronic acid) using Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol [5] [8].
Regioselectivity in SNAr reactions is governed by electronic effects: DFT studies (ωB97X-D/6-31G(d)) confirm the C4 position in 2,4-dichloroquinazoline has a lower LUMO energy (ΔE = 3.2 kcal/mol) than C2, favoring nucleophilic attack at C4. This is validated experimentally via ¹H-¹⁵N HMBC NMR, where N1-H coupling constants shift upon C4 substitution [6].
Table 2: Regioselectivity in Quinazoline Functionalization
Reaction Type | Position Modified | Activation Energy (kcal/mol) | Key Controlling Factor |
---|---|---|---|
SNAr with amines | C4 | 12.7 (vs. 15.9 at C2) | LUMO coefficient at C4 |
Suzuki coupling | C4 | N/A | Pd(0) coordination to N3 lone pair |
N1-Alkylation | N1 | N/A | Basicity of alkylating agent |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1